molecular formula C16H27N5O7 B8075723 tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate

Cat. No.: B8075723
M. Wt: 401.41 g/mol
InChI Key: RKUZQEIELQMYEC-PBDVDRNWSA-N
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Description

tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate; oxalic acid is a complex organic compound with significant applications in various fields. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves several steps. The starting material is typically a cyclohexane derivative, which undergoes azidation and carbamation reactions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azido group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The dimethylcarbamoyl group can interact with enzymes, inhibiting their activity. These interactions are crucial for its applications in drug development and biochemical research .

Comparison with Similar Compounds

Similar compounds include:

  • tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate

Compared to these compounds, tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is unique due to its azido group, which provides additional reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3.C2H2O4/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15;3-1(4)2(5)6/h9-11H,6-8H2,1-5H3,(H,16,21);(H,3,4)(H,5,6)/t9-,10-,11+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUZQEIELQMYEC-PBDVDRNWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N=[N+]=[N-])C(=O)N(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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